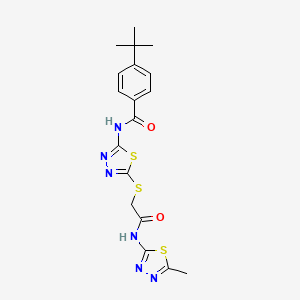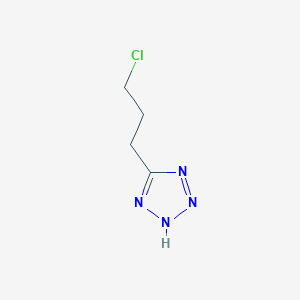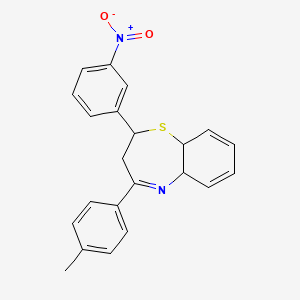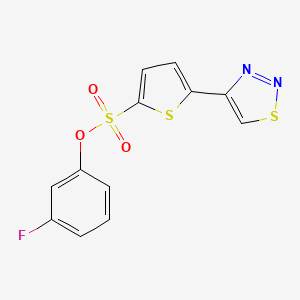
8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride" is closely related to the class of 1,8-naphthyridine derivatives, which have been studied for their potential antibacterial and gastric antisecretory properties. The 1,8-naphthyridine nucleus is a structural motif that has been incorporated into various pharmacologically active compounds due to its ability to interact with biological targets.
Synthesis Analysis
The synthesis of related 1,8-naphthyridine derivatives has been reported in the literature. For instance, a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for their antibacterial activity . The synthesis involved the preparation of esters, carbonitriles, and carboxamides from the corresponding naphthyridine carboxylic acid. The specific synthesis route for "this compound" is not detailed in the provided papers, but it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives is characterized by a bicyclic system containing nitrogen atoms at the 1 and 8 positions. This structure is essential for the biological activity of these compounds. The presence of substituents on the naphthyridine ring can significantly influence the compound's properties and activity. For example, the introduction of an ethyl group and a hydroxy group in certain positions of the naphthyridine ring has been shown to confer antibacterial activity .
Chemical Reactions Analysis
The chemical reactivity of 1,8-naphthyridine derivatives is influenced by the presence of functional groups such as esters, carbonitriles, and carboxamides. These functional groups can undergo various chemical reactions, including hydrolysis, which may be relevant to their biological activity. For example, a pro-drug mechanism was suggested for some derivatives, where the active drug is released in vivo through the hydrolysis of ester groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine derivatives, such as solubility, stability, and acidity, are crucial for their pharmacological profile. The introduction of different substituents can alter these properties, affecting the compound's bioavailability and mechanism of action. For instance, the gastric antisecretory activity of certain derivatives was found to be dose-related, indicating that their physical and chemical properties allow for appropriate absorption and interaction with the biological target .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
A significant area of research for 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid; hydrochloride and its derivatives revolves around their antibacterial properties. Various studies have synthesized and evaluated different derivatives of this compound for their effectiveness against bacterial infections. For instance, Santilli, Scotese, and Yurchenco (1975) synthesized a series of carboxylic acid esters and evaluated their effectiveness against Escherichia coli and other gram-negative bacteria, finding some promising results (Santilli, Scotese, & Yurchenco, 1975). Similarly, research by Egawa et al. (1984) on pyridonecarboxylic acids, which are related to this compound, has shown significant antibacterial activity (Egawa et al., 1984).
Synthesis and Spectroscopic Properties
Another key area of research is the synthesis and analysis of the spectroscopic properties of various derivatives. Perillo, Kremenchuzky, and Blanco (2009) conducted a study focusing on the synthesis of polyfunctionally substituted naphthyridines with potential pharmacological activity, providing valuable insights into the structural and chemical properties of these compounds (Perillo, Kremenchuzky, & Blanco, 2009).
Structure-Activity Relationships
Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for developing effective drugs. For example, a study by Matsumoto et al. (1984) explored the structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, providing insights into how different substitutions affect antibacterial activity (Matsumoto et al., 1984).
Synthesis of Derivatives for Antibacterial Use
Further research has been conducted on synthesizing specific derivatives of this compound for targeted antibacterial use. For example, Sanchez and Gogliotti (1993) synthesized a series of 7-amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids, evaluating their potential as antibacterial agents (Sanchez & Gogliotti, 1993).
Gastric Antisecretory Properties
In addition to antibacterial applications, some derivatives of this compound have been found to possess gastric antisecretory properties. Santilli et al. (1987) synthesized 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with significant activity in this regard, offering a potential avenue for treating related gastric conditions (Santilli et al., 1987).
Eigenschaften
IUPAC Name |
8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWROGMJDWGQZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=C2C(=O)O)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)
![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)
![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)



![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)
